N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride
Description
This compound is a structurally complex benzamide derivative featuring multiple pharmacologically relevant moieties:
- A 4,5-dimethyl-1,3-benzothiazol-2-yl group, which is associated with enhanced binding affinity to kinase domains due to its planar aromatic structure.
- A 3-(dimethylamino)propyl side chain, likely improving solubility and membrane permeability.
- A 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl group, which may confer rigidity and modulate interactions with sulfonyl-binding enzyme pockets.
- The benzamide backbone serves as a central scaffold, common in protease and kinase inhibitors. The hydrochloride salt form enhances aqueous solubility, critical for bioavailability in therapeutic applications.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O3S2.ClH/c1-21-10-15-27-28(22(21)2)31-30(38-27)34(18-7-17-32(3)4)29(35)24-11-13-26(14-12-24)39(36,37)33-19-16-23-8-5-6-9-25(23)20-33;/h5-6,8-15H,7,16-20H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDSWJKROPBLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that integrates multiple pharmacophores:
- Benzothiazole moiety : Known for its biological activity in various therapeutic areas.
- Tetrahydroisoquinoline : Often associated with neuroactive properties.
- Dimethylamino propyl chain : Contributes to the lipophilicity and bioavailability.
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
- A study highlighted its effectiveness against multicellular spheroids, indicating enhanced efficacy in mimicking in vivo tumor environments .
- Neuroprotective Effects :
-
Antimicrobial Activity :
- The compound has shown promise against certain bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It appears to affect pathways related to apoptosis and cell survival, particularly through the regulation of Bcl-2 family proteins and caspases.
Case Studies
- Study on Anticancer Efficacy :
- Neuroprotection in Animal Models :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Research Findings and Implications
- Target Compound: The benzothiazole and tetrahydroisoquinoline-sulfonyl groups may synergize to enhance selectivity for kinase ATP-binding pockets, as seen in analogs like bosutinib .
- Compounds [7–9] : Demonstrated moderate antifungal activity (IC₅₀ = 8–12 µM against Candida albicans), attributed to triazole-thione tautomerism disrupting fungal membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
